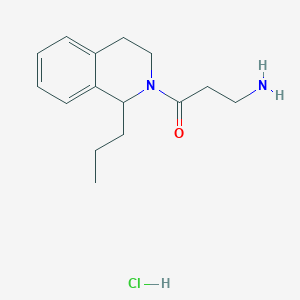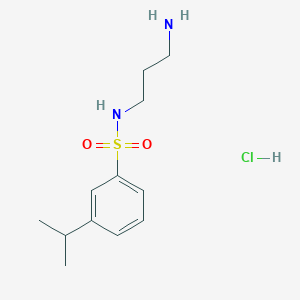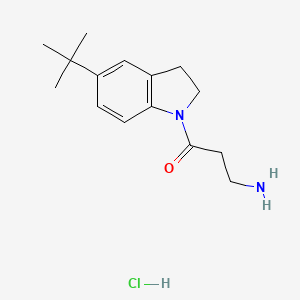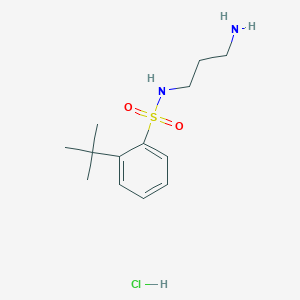
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of isoquinoline, which is a naturally occurring compound found in certain plants.
Mechanism of Action
The mechanism of action of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride involves its interaction with dopamine receptors. The compound acts as a partial agonist at the D2 dopamine receptor subtype, which results in the activation of downstream signaling pathways. This activation leads to an increase in the release of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride have been studied extensively. The compound has been shown to increase the release of dopamine in the brain, which results in an increase in motivation and reward-seeking behavior. It has also been shown to improve cognitive function and memory in animal models. However, the long-term effects of the compound on the brain and other organs are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride. One of the areas of research is the development of more stable and effective derivatives of the compound. Another area of research is the study of the compound's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, the compound's potential use as a tool for studying the role of dopamine in various physiological and pathological conditions is an exciting area of future research.
Synthesis Methods
The synthesis of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride involves a series of chemical reactions. One of the commonly used methods involves the reaction of isoquinoline with propylamine in the presence of a catalyst to obtain 1-propylisoquinoline. This compound is then reacted with acetylacetone in the presence of a reducing agent to obtain 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Scientific Research Applications
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of neuroscience. The compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-2-5-14-13-7-4-3-6-12(13)9-11-17(14)15(18)8-10-16;/h3-4,6-7,14H,2,5,8-11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVXGZAAZDTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2CCN1C(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)



![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)

![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)
![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)